3-Benzyladenine

概要

説明

3-Benzyladenine (BA) is a synthetic cytokinin that promotes cell division and has a wide range of effects on plant growth and development . It is often used in plant tissue culture for micropropagation .

Synthesis Analysis

The synthesis of this compound involves the reaction between two aldehydes, catalyzed by a cyanide ion . The key step is the deprotonation of the cyanohydrin intermediate, which changes the polarity of the aldehyde .Molecular Structure Analysis

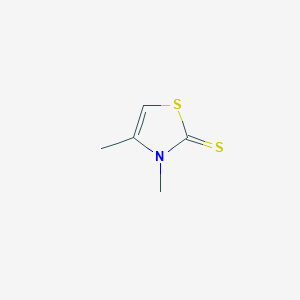

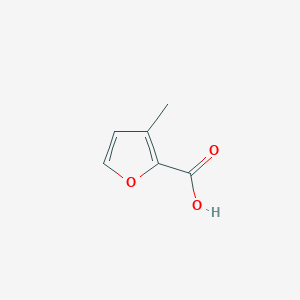

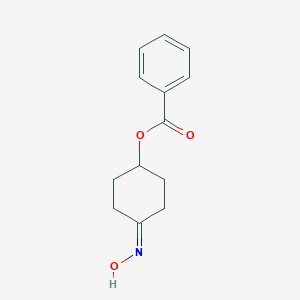

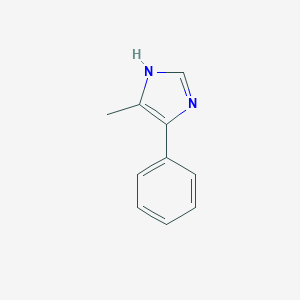

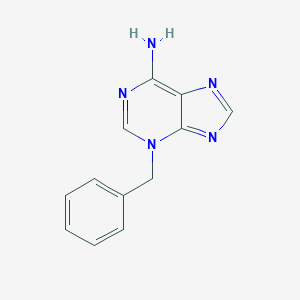

The molecular formula of this compound is C12H11N5 . It is a stable compound with a molar mass of 225.25 g/mol . The structure was characterized by X-ray diffraction analysis .Chemical Reactions Analysis

The benzoin reaction is a cyanide ion-catalyzed reaction between two aldehydes . The key step is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde .Physical And Chemical Properties Analysis

This compound is a solid compound at room temperature . It has a molar mass of 225.25 g/mol . More detailed physical and chemical properties can be found in the safety data sheet .科学的研究の応用

Horticultural Applications : Dale et al. (1996) found that 3-Benzyladenine, when combined with gibberellic acid, significantly increases runner production in day-neutral strawberries. This suggests its potential in improving strawberry cultivation practices (Dale, Elfving, & Chandler, 1996).

Synthesis for Biochemical Research : Hosmane and Sun (1999) developed an improved synthesis method for 9-Benzyladenine, highlighting its importance as a heterocyclic analogue of adenosine for nucleic acids research (Hosmane & Sun, 1999).

Micropropagation Industry : In the micropropagation industry, this compound is widely used due to its effectiveness and affordability. Bairu et al. (2007) explored its use in propagating Aloe polyphylla, an endangered medicinal plant, comparing it with other cytokinins (Bairu, Stirk, Doležal, & Staden, 2007).

Post-Harvest Applications : Salunkhe, Dhaliwal, and Boe (1962) investigated this compound as a senescence inhibitor for horticultural crops, suggesting its potential in extending the storage life of fruits and vegetables (Salunkhe, Dhaliwal, & Boe, 1962).

Floral Longevity : Asil and Karimi (2010) demonstrated that this compound extends the vase life of cut Eustoma flowers by delaying ethylene production, a key factor in flower senescence (Asil & Karimi, 2010).

Vegetative Propagation : Cohen (1978) found that foliar applications of this compound increased bud development in dwarf shoots of Pinus strobus L., highlighting its role in vegetative propagation (Cohen, 1978).

Orchard Fruit Growing : Bubán (2000) reviewed the use of this compound in orchard fruit growing, emphasizing its low environmental risk and effectiveness in enhancing crop potential and fruit size (Bubán, 2000).

Defense System Activity in Plants : Hu et al. (2020) showed that exogenous this compound improves the defense system activity of waterlogged summer maize, suggesting its role in enhancing plant resilience under stress conditions (Hu, Ren, Dong, Liu, Zhao, & Zhang, 2020).

作用機序

Target of Action

3-Benzyladenine primarily targets the cytokinin-binding receptors in plants . These receptors play a crucial role in transducing cytokinin signals across the membrane, which are essential for various physiological processes in plants .

Mode of Action

This compound interacts with its targets by binding to the cytokinin receptors, thereby stimulating protein biosynthesis and generally increasing cell division . This interaction leads to enhanced plant growth, improved fruit quality, and increased resistance to various forms of abiotic stress .

Biochemical Pathways

The compound affects the cytokinin signaling pathway, which plays a pivotal role in plant growth and development . It stimulates key physiological and biochemical processes such as photosynthesis, nutrient uptake, antioxidant characteristics, and osmotic equilibrium .

Pharmacokinetics

This absorption rate is considerably larger than penetration through either the abaxial or adaxial leaf surface .

Result of Action

This compound has several effects at the molecular and cellular levels. It increases fruit size independent of its effects on reducing crop load . It also reduces fruit flesh calcium only on treated fruit, and this response is inversely proportional to the increase in fruit size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be more effective when applied to the leaves of apple trees rather than the fruit . Moreover, it has been shown to enhance plant growth under waterlogging, a form of abiotic stress .

Safety and Hazards

3-Benzyladenine can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed and is suspected of damaging fertility or the unborn child . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

将来の方向性

Research on 3-Benzyladenine is ongoing, with studies investigating its effects on various plant species and its potential uses in agriculture . Future research directions may include exploring its effects on different plant species, optimizing its use in plant tissue culture, and investigating its potential environmental impacts .

生化学分析

Biochemical Properties

3-Benzyladenine is involved in several biochemical reactions, primarily as a cytokinin. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with cytokinin receptors, such as histidine kinase receptors, which are involved in signal transduction pathways. These receptors recognize and bind to this compound, initiating a cascade of events that lead to the activation of downstream signaling pathways. Additionally, this compound can influence the activity of enzymes involved in cytokinin metabolism, such as cytokinin oxidases, which regulate the levels of active cytokinins in plant tissues .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it promotes cell division and differentiation, leading to increased growth and development. It also influences cell signaling pathways, such as the cytokinin signaling pathway, which regulates gene expression and cellular metabolism. For example, this compound can upregulate the expression of genes involved in cell cycle progression, leading to enhanced cell proliferation. Additionally, it can modulate the activity of enzymes involved in cellular metabolism, such as those involved in the synthesis of nucleotides and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cytokinin receptors, which are typically histidine kinase receptors. Upon binding, these receptors undergo autophosphorylation and activate downstream signaling components, such as response regulators. These response regulators then translocate to the nucleus, where they modulate the expression of target genes. This can lead to changes in gene expression, enzyme activity, and cellular processes. For instance, this compound can activate genes involved in cell division, leading to increased cell proliferation. It can also inhibit the activity of cytokinin oxidases, thereby increasing the levels of active cytokinins in plant tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, this compound can be rapidly taken up by plant cells and metabolized into active and inactive forms. Over time, the levels of active this compound can decrease due to degradation by cytokinin oxidases. This can lead to a reduction in its effects on cell division and growth. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which can have lasting effects on plant development .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can promote cell division and growth, while high doses can have toxic or adverse effects. For example, in plant models, low doses of this compound can enhance shoot and root growth, while high doses can inhibit growth and cause leaf yellowing. Additionally, high doses of this compound can lead to the accumulation of reactive oxygen species, which can cause oxidative stress and damage to cellular components .

Metabolic Pathways

This compound is involved in several metabolic pathways, including cytokinin biosynthesis and degradation. It can be synthesized from adenine through the action of cytokinin synthases, which add a benzyl group to the adenine molecule. Once synthesized, this compound can be metabolized into active and inactive forms through the action of cytokinin oxidases and other enzymes. These metabolic pathways regulate the levels of active this compound in plant tissues and influence its effects on cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported through the plant vascular system, where it is distributed to various tissues and organs. Within cells, this compound can be localized to different compartments, such as the cytoplasm, nucleus, and chloroplasts. Its distribution within cells can influence its activity and function. For example, the localization of this compound to the nucleus can enhance its effects on gene expression, while its localization to the chloroplasts can influence photosynthesis and other metabolic processes .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It can be targeted to specific compartments within cells through the action of targeting signals and post-translational modifications. For example, this compound can be localized to the nucleus through the action of nuclear localization signals, where it can modulate gene expression. Additionally, it can be localized to the chloroplasts through the action of transit peptides, where it can influence photosynthesis and other metabolic processes .

特性

IUPAC Name |

3-benzyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8,13H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJZYCFVITYHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223124 | |

| Record name | 3-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7280-81-1 | |

| Record name | 3-Benzyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007280811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7280-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Benzyladenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Benzyladenine exert its effects on plant growth and development?

A1: While the precise mechanism remains under investigation, this compound is known to mimic the action of natural cytokinins, hormones that regulate various plant processes. Research suggests that this compound likely interacts with specific receptor proteins within plant cells, triggering a cascade of signaling events that influence gene expression and ultimately lead to changes in plant growth, development, and physiological responses. []

Q2: Can you provide specific examples of how this compound affects plant morphology?

A2: this compound has been shown to promote axillary bud break and shoot development in various plant species, including Alchemilla mollis [], Mandevilla sanderi [], and Amorpha fruticosa []. It can also influence leaf development, as observed in studies on Lilium cv. Arcachon, where it affected leaf morphology and anatomy. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol.

Q4: Are there any characteristic spectroscopic features that can be used to identify this compound?

A4: Yes, 1H and 13C NMR spectroscopy provides diagnostic correlations used to assign the chemical shifts for this compound. Studies have confirmed that the solution structures in different solvents were consistent with the structure determined by X-ray crystallography. []

Q5: How does the performance of this compound vary under different environmental conditions?

A5: The effectiveness of this compound can be influenced by environmental factors such as temperature and light. For instance, in studies on Polygonatum multiflorum, the temperature during this compound treatment and storage affected shoot longevity. []

Q6: Does this compound exhibit any catalytic activity?

A6: Based on the provided research, this compound is primarily studied for its plant growth-regulating properties and not for its catalytic activity.

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational chemistry has been used to predict 13C NMR chemical shifts for this compound and other benzyladenine isomers. This computational data, generated using ADF software, helped confirm the NMR assignments and provided insights into the electronic structure of the molecule. []

Q8: How do structural modifications to the this compound molecule impact its biological activity?

A8: Studies have shown that modifications to the adenine ring system can significantly alter the cytokinin activity of this compound. For example, rearranging the benzyl group from the N3 to the N6 position of the adenine ring can lead to changes in cytokinin activity. [, ]

Q9: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A9: While the provided articles do not delve into specific formulation strategies for this compound, they do highlight the importance of considering factors like temperature and solution composition when working with this compound. For example, in tissue culture applications, the choice of media components and culture conditions can affect the stability and effectiveness of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。